molecular formula C15H15BrN2 B13092691 2-(2-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

2-(2-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B13092691
M. Wt: 303.20 g/mol
InChI Key: KDPQWASQJFLNQA-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a bromophenyl group attached to the tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines.

Scientific Research Applications

2-(2-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the tetrahydroquinoline core can interact with biological receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its tetrahydroquinoline core, which provides distinct chemical and biological properties compared to simpler bromophenyl compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15BrN2

Molecular Weight

303.20 g/mol

IUPAC Name

2-(2-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C15H15BrN2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,13,15,18H,9,17H2

InChI Key

KDPQWASQJFLNQA-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2NC1C3=CC=CC=C3Br)N

Origin of Product

United States

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